2-(Difluoromethoxy)ethan-1-amine

Description

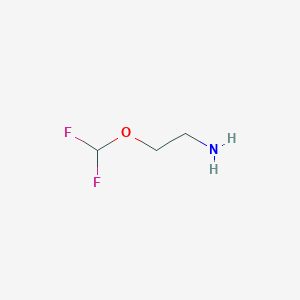

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO/c4-3(5)7-2-1-6/h3H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHQHDWOVYAABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599344-15-6 | |

| Record name | 2-(difluoromethoxy)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 2 Difluoromethoxy Ethan 1 Amine

Reactivity of the Primary Amine Functional Group

The presence of a primary amine group makes 2-(difluoromethoxy)ethan-1-amine a valuable building block in organic synthesis. This functional group readily participates in a variety of reactions, allowing for the straightforward formation of new carbon-nitrogen bonds and the diversification of molecular scaffolds.

Nucleophilic Reactivity in Formation of Amides, Imines, and Other Derivatives

The lone pair of electrons on the nitrogen atom of the primary amine confers significant nucleophilic character, enabling it to react with a range of electrophilic partners. This reactivity is fundamental to the formation of various derivatives, most notably amides and imines.

The formation of amides from this compound can be achieved through reaction with carboxylic acids or their activated derivatives, such as acyl chlorides and acid anhydrides. The reaction with an acyl chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel a chloride ion, yielding the corresponding N-(2-(difluoromethoxy)ethyl)amide. chemguide.co.uknih.gov Similarly, reaction with an acid anhydride (B1165640) results in the formation of the amide and a carboxylic acid byproduct. rsc.org These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride or carboxylic acid formed during the reaction. chemguide.co.uk

Imines, or Schiff bases, are formed through the condensation reaction of this compound with aldehydes or ketones. This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond of the imine.

Coupling Reactions for Scaffold Diversification

The primary amine of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecules. These reactions allow for the formation of carbon-nitrogen bonds, significantly diversifying the molecular scaffold. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of primary amines in such transformations is well-established.

Alkylation and Acylation Reactions

The nucleophilicity of the primary amine group allows for straightforward alkylation and acylation reactions. Alkylation, the formation of a new carbon-nitrogen bond with an alkyl electrophile, can be achieved by reacting this compound with alkyl halides or other alkylating agents.

Acylation is a common transformation for primary amines and involves the reaction with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is typically robust and high-yielding. chemguide.co.uk The general transformation for the acylation of a primary amine with an acyl chloride can be represented as:

R-COCl + H₂N-CH₂CH₂-OCHF₂ → R-CO-NH-CH₂CH₂-OCHF₂ + HCl

Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCHF₂) is generally considered to be a stable functional group due to the strength of the carbon-fluorine bonds. It often serves as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group, in medicinal chemistry to enhance metabolic stability. scispace.com However, under certain conditions, this group can undergo chemical transformations.

Hydrolysis and Formation of Hydroxyl Derivatives

While the aliphatic difluoromethoxy group in this compound is expected to be relatively stable, studies on related aromatic compounds suggest that the difluoromethoxy group can be susceptible to hydrolysis, particularly under forcing acidic or basic conditions. The hydrolysis of a difluoromethoxy group would lead to the formation of a hydroxyl derivative. The stability of the difluoromethoxy group is an important consideration in the design of synthetic routes and the application of molecules containing this moiety. Research on 2-difluoromethoxy-substituted estratriene sulfamates has shown that the aromatic difluoromethoxy group can be more sensitive to hydrolysis than a corresponding methoxy group. scispace.com

Stability under Acidic and Basic Conditions

The stability of the difluoromethoxy group under both acidic and basic conditions is a critical factor in its utility in multi-step syntheses and in the final application of the target molecules. Generally, the C-F bonds are highly resistant to cleavage. However, the presence of adjacent functional groups and the specific reaction conditions can influence this stability. For instance, studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) have demonstrated its remarkable stability in acidic conditions compared to DNA and RNA. While this is a different molecular context, it highlights the general robustness that fluorine substitution can confer. Conversely, some fluorinated compounds can be labile to hydrolysis. The stability of the aliphatic difluoromethoxy group in this compound under a broad range of pH conditions would need to be empirically determined for specific applications.

Oxidation and Reduction Pathways of the Ether Linkage

The ether linkage in this compound is a site of potential oxidative cleavage, though it is generally stable under reducing conditions. The presence of two fluorine atoms on the methoxy carbon significantly influences its reactivity compared to non-fluorinated aliphatic ethers.

Oxidation of aliphatic ethers typically proceeds via a free-radical mechanism, often initiated by hydrogen abstraction from a carbon atom adjacent (alpha) to the ether oxygen. nih.gov In the case of this compound, this would involve the methylene (B1212753) (-OCH2-) or the difluoromethyl (-OCHF2) group. The process generally involves the formation of a peroxy radical upon reaction with oxygen, which can then undergo further reactions. rsc.org

Key oxidative pathways include:

Hydrogen Abstraction: The process initiates with the abstraction of a hydrogen atom to form an alkyl radical. The presence of the ether oxygen can stabilize an adjacent radical. nih.gov

Hemiacetal Formation: The radical can be oxidized to a hemiacetal, which is often unstable and can hydrolyze. nih.gov

Scission: The ether linkage can break (β-scission), leading to smaller molecular fragments. rsc.org

Fungal peroxygenases, for instance, have been shown to cleave various ethers by oxidizing them to unstable hemiacetals that subsequently hydrolyze. nih.gov A similar enzymatic or chemical oxidation of the difluoromethoxy ether linkage could potentially yield products like those outlined in the table below.

Table 1: Potential Products from Oxidative Cleavage of the Ether Linkage

| Reactant Moiety | Oxidative Process | Potential Intermediate/Product |

|---|---|---|

| -OCH2-CH2NH2 | Oxidation at the methylene carbon | Hemiacetal (-OCH(OH)-), followed by cleavage |

| -OCHF2 | Oxidation and cleavage | Difluoromethanol (unstable), Carbonyl difluoride |

Reduction of the ether bond is energetically unfavorable and does not represent a common reactivity pathway for this class of compounds.

Substitution Reactions on Associated Aromatic Moieties (for aryl-substituted derivatives)

When the this compound moiety is attached to an aromatic ring, its electronic properties significantly influence the ring's susceptibility to substitution reactions. The difluoromethoxy group (-OCHF2) is of particular importance due to its strong electron-withdrawing nature.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings, where an electrophile replaces a hydrogen atom. wikipedia.org The rate and regioselectivity (the position of substitution) are governed by the substituents already present on the ring. masterorganicchemistry.com

Substituents are classified as either activating (rate-increasing) or deactivating (rate-decreasing), and as ortho/para-directing or meta-directing. libretexts.org The 2-(difluoromethoxy)ethylamino group's influence is complex, but the difluoromethoxy (-OCHF2) component is strongly deactivating due to the high electronegativity of the fluorine atoms, which withdraw electron density from the ring via the inductive effect. Groups that are deactivating generally direct incoming electrophiles to the meta position. libretexts.org

This is because the carbocation intermediate formed during the reaction is least destabilized when the electrophile adds meta to the deactivating group. masterorganicchemistry.com

Table 2: Predicted Directing Effects in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Predicted Directing Effect | Example Reactions |

|---|---|---|---|

| -OCHF2 | Strongly Deactivating, Electron-Withdrawing | Meta | Nitration, Halogenation, Sulfonation, Friedel-Crafts Reactions |

| -CH3 (for comparison) | Activating, Electron-Donating | Ortho, Para | Nitration, Halogenation, Sulfonation, Friedel-Crafts Reactions |

Therefore, an aromatic ring bearing a difluoromethoxy group is expected to undergo electrophilic substitution, such as nitration or halogenation, more slowly than benzene (B151609) and yield the meta-substituted product as the major isomer. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is the opposite of SEAr in that it is facilitated by strong electron-withdrawing groups, which make the ring electron-poor and thus susceptible to attack by a nucleophile. libretexts.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org

Given that the -OCHF2 group is strongly electron-withdrawing, an aryl derivative containing this group ortho or para to a good leaving group (e.g., fluorine or chlorine) would be highly activated towards nucleophilic aromatic substitution. masterorganicchemistry.comnih.gov

Table 3: Reactivity in Nucleophilic Aromatic Substitution

| Aryl Substrate Example | Activating Group Position | Leaving Group | Reaction Condition Example | Product Type |

|---|---|---|---|---|

| 1-(Difluoromethoxy)-4-fluorobenzene | Para | -F | Nucleophile (e.g., R₂NH, RO⁻) | 4-substituted-1-(difluoromethoxy)benzene |

| 1-(Difluoromethoxy)-2-chlorobenzene | Ortho | -Cl | Nucleophile (e.g., R₂NH, RO⁻) | 2-substituted-1-(difluoromethoxy)benzene |

| 1-(Difluoromethoxy)-3-chlorobenzene | Meta | -Cl | Nucleophile (e.g., R₂NH, RO⁻) | Reaction is significantly slower or does not occur libretexts.org |

The reaction rate in SNAr follows the order F > Cl > Br > I for the leaving group, as the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Computational and Theoretical Investigations of 2 Difluoromethoxy Ethan 1 Amine

Conformational Analysis of the Difluoromethoxy Group and its Influence on Molecular Geometry

The presence of the two highly electronegative fluorine atoms significantly influences the geometry around the ether linkage. Unlike a simple methoxy (B1213986) group, which has a more defined conformational preference, the difluoromethoxy group exhibits more complex behavior. For instance, in the crystal structure of 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one, the OCF2H group was found to be out of plane with the aromatic ring. nih.gov This is in contrast to the corresponding methoxy derivative where the group is planar. nih.gov This deviation can be attributed to the electronic and steric effects of the fluorine atoms.

The conformation of the difluoromethoxy group can also be influenced by its environment. In solution, there may be a possibility of direct hydrogen bonding, which could affect its orientation. bham.ac.uk The influence of the difluoromethylene (-CF2-) group on the conformation of aliphatic chains has been shown to be significant, with a notable dependence on the polarity of the medium. st-andrews.ac.uksoton.ac.uk This suggests that the conformational flexibility of the difluoromethoxy group in 2-(difluoromethoxy)ethan-1-amine could be similarly affected by its surroundings.

In some cases, intramolecular hydrogen bonding, such as a CF2-H···O interaction, can dictate the molecular conformation. nih.gov For example, in difluoromethyl pyridine-2-one, a relatively strong hydrogen bond forms between the CF2H hydrogen and the carbonyl oxygen, creating a five-membered ring. nih.gov While this compound lacks a carbonyl group for such a strong intramolecular interaction, the possibility of weaker intramolecular forces influencing its conformation cannot be ruled out.

Table 1: Comparison of Conformational Properties of Methoxy and Difluoromethoxy Groups

| Feature | Methoxy Group (-OCH3) | Difluoromethoxy Group (-OCF2H) |

| Planarity with Aromatic Ring | Often in plane | Can be out of plane nih.gov |

| Rotational Barrier | Lower | Potentially higher due to steric and electronic effects |

| Intramolecular Interactions | Weaker | Potential for CF2-H···O hydrogen bonding nih.gov |

| Influence on Chain Conformation | Less pronounced | Significant, dependent on medium polarity st-andrews.ac.uksoton.ac.uk |

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this can provide insights into its potential interactions with biological macromolecules like proteins.

Recent advances in computational methods have improved the accuracy of predicting protein-ligand binding affinity. nih.gov These methods often use the 3D structures of the target proteins and the ligand to simulate their interaction. While specific docking studies for this compound are not widely published, the principles of molecular docking can be applied to understand its potential binding modes. The amine group can act as a hydrogen bond donor or acceptor, while the difluoromethoxy group offers unique interaction possibilities.

The difluoromethyl group is recognized for its ability to act as a lipophilic hydrogen bond donor, which can be a crucial factor in binding to a target protein. nih.govbohrium.com This property could enhance the binding affinity of this compound to certain biological targets. Docking simulations can help identify key amino acid residues in a binding site that may interact with the difluoromethoxy group.

Furthermore, computational approaches combining methods like dual-tree complex wavelet transform with ensemble learning are being developed to predict drug-target interactions based on chemical fingerprints and protein sequences, which could be applicable to molecules like this compound. nih.gov

Table 2: Potential Interactions of this compound in a Binding Pocket

| Functional Group | Potential Interaction Type | Potential Interacting Residues |

| Amine (-NH2) | Hydrogen bond donor/acceptor, Ionic interactions | Aspartic acid, Glutamic acid, Serine, Threonine |

| Ether Oxygen (-O-) | Hydrogen bond acceptor | Serine, Threonine, Tyrosine |

| Difluoromethyl (CF2H) | Hydrogen bond donor (weak), Hydrophobic interactions | Carbonyl oxygen of backbone or side chains, Aromatic residues |

Quantitative Structure-Activity Relationship (QSAR) Studies and Computational Design Principles

The introduction of fluorine atoms is a common strategy in drug design to modify properties like metabolic stability, lipophilicity, and binding affinity. alfa-chemistry.com The difluoromethoxy group, in particular, is considered a valuable substituent in medicinal chemistry. nih.gov Computational design principles suggest that the replacement of a methoxy group with a difluoromethoxy group can lead to a decrease in lipophilicity and an increase in permeability in certain drug-like structures. mdpi.com

The development of novel computational approaches, such as the "freedom of design" principle, aims to accelerate the discovery of new molecules with desired properties by exploring the vast chemical compound space. anl.gov Such methods could be used to design analogs of this compound with optimized properties.

Hydrogen Bonding Characteristics and Acidity of the Difluoromethyl (CF2H) Group

The difluoromethyl (CF2H) group is a unique functional group that can act as a hydrogen bond donor. nih.govbeilstein-journals.orgchemistryviews.org This is due to the polarization of the C-H bond caused by the two highly electronegative fluorine atoms. beilstein-journals.org The hydrogen bond donating ability of the CF2H group is weaker than that of traditional donors like hydroxyl (-OH) or amine (-NH) groups, but it is still a significant interaction. bohrium.combeilstein-journals.org

The strength of the hydrogen bond formed by the CF2H group can be influenced by its chemical environment. For instance, attaching the CF2H group to a cationic aromatic system can significantly enhance its hydrogen bond donating ability. beilstein-journals.org In the context of this compound, the oxygen atom of the ether linkage will influence the hydrogen bonding capacity of the adjacent CF2H group. Studies on ArOCF2H compounds have shown that they possess both high lipophilicity and hydrogen bond acidity. alfa-chemistry.com

The acidity of the CF2H proton is also a key characteristic. Difluorination of a methyl group leads to a significant increase in the acidity of the C-H bond. nih.gov This increased acidity contributes to the group's ability to act as a hydrogen bond donor.

Table 3: Hydrogen Bonding Properties of the CF2H Group

| Property | Description | Reference |

| Hydrogen Bond Donor Ability | Can act as a weak hydrogen bond donor. | bohrium.combeilstein-journals.org |

| Interaction Energy | CF2H···O binding energy ranges from -1 to -5.5 kcal/mol. | bohrium.combeilstein-journals.org |

| Bonding Characteristics | Can exhibit blue-shifting hydrogen bonding interactions. | nih.gov |

| Acidity | The C-H bond is more acidic than in a methyl group. | nih.gov |

Theoretical Insights into Reaction Mechanisms and Regioselectivity

Theoretical calculations can provide valuable insights into the potential reaction mechanisms and regioselectivity of reactions involving this compound. While specific theoretical studies on this compound are limited, general principles from related molecules can be applied.

The difluoromethyl group can be viewed as a masked nucleophile. acs.orgcornell.edu Deprotonation of an Ar-CF2H group, for example, can generate a reactive Ar-CF2- species that can participate in various reactions. acs.orgcornell.edu This suggests that under appropriate conditions, the CF2H group in this compound could potentially be deprotonated to form a reactive intermediate.

Theoretical studies on the difluorination of enynes have shown that the regioselectivity of the reaction can be controlled by the catalyst and reaction conditions. nih.gov This highlights the importance of computational modeling in predicting and understanding the outcomes of reactions involving fluorinated compounds. In the case of this compound, theoretical calculations could be used to predict the most likely sites of reaction and the stereochemical outcomes.

Prediction of Interaction Dynamics with Target Proteins

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. MD simulations can be used to predict the interaction dynamics of this compound with target proteins, providing a more detailed picture than static docking studies.

By simulating the movement of both the ligand and the protein, MD can reveal how the binding pose changes over time, the stability of the complex, and the specific interactions that contribute to binding. For example, MD simulations have been used to investigate the binding of corrector drugs to the CFTR protein, providing insights into the dynamic nature of the interaction. acs.org

Role in Chemical Biology and Medicinal Chemistry Research

Strategic Role of the Difluoromethoxy Moiety in Molecular Design

The difluoromethoxy group is not merely a placeholder for other functional groups but a strategic element that can profoundly influence a molecule's behavior in a biological system. Its incorporation is a deliberate tactic to enhance drug-like properties.

The difluoromethoxy group is recognized as an effective bioisostere for common hydrogen bond donors such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. nih.gov Due to the presence of the polarized C-H bond, the difluoromethyl group can act as a hydrogen bond donor. nih.gov Studies have shown its hydrogen bond donating capacity is on a similar scale to that of aniline (B41778) and amine groups. nih.govnih.govgoogle.comnih.gov This allows it to mimic the interactions of these other functional groups within a receptor's active site, potentially preserving or enhancing binding affinity. nih.gov The key advantage is that it acts as a "lipophilic hydrogen bond donor," combining the ability to form hydrogen bonds with increased lipophilicity, a rare and valuable combination in drug design. nih.govnih.govnih.govgoogle.com

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethoxy group generally increases lipophilicity compared to a methoxy (B1213986) group, which can enhance membrane permeability and absorption. nih.govnih.gov However, its impact is more nuanced than that of the more common trifluoromethoxy (-OCF₃) group. Aryl-OCF₂H compounds tend to be less lipophilic than their -OCF₃ counterparts, which can be advantageous in avoiding the negative consequences of excessive lipophilicity, such as poor solubility and increased metabolic clearance. nih.govgoogle.com

Analysis of fluoroanisole matched molecular pairs has revealed that the difluoroanisole (PhOCF₂H) motif strikes a better balance of properties, offering noticeable advantages in transcellular permeability over the trifluoroanisole (PhOCF₃) analogue. mdpi.com This balance is crucial for oral bioavailability and for drugs targeting the central nervous system, which must cross the blood-brain barrier. nih.gov The ability of a drug to permeate cell membranes is influenced by its lipophilicity and molecular size, with more lipophilic, smaller molecules generally showing better permeability. wikipedia.org

| Property Comparison of Anisole Moieties | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |

| Hydrogen Bonding | Acceptor | Donor/Acceptor | Acceptor |

| Lipophilicity (LogP) | Base | Moderate Increase | High Increase |

| Metabolic Stability | Prone to O-demethylation | More Resistant | Highly Resistant |

| Permeability | Base | Often Improved | Can be Lower than -OCHF₂ |

This table provides a generalized comparison based on typical observations in medicinal chemistry.

The difluoromethoxy group can uniquely influence a molecule's conformation. Unlike the trifluoromethoxy group, which often prefers a conformation orthogonal to an attached aromatic ring, the difluoromethoxy group is more flexible. nih.gov It can rotate around the O-CF₂H bond, allowing it to adapt its conformation to the surrounding environment, a property sometimes referred to as "dynamic lipophilicity." nih.govwikipedia.org This conformational adaptability can be a significant advantage, as it may allow the molecule to achieve a more optimal fit within a protein's binding pocket, thereby enhancing binding affinity. wikipedia.orgmdpi.com Computational studies have predicted two distinct energy minima for the aryl-OCF₂H dihedral angle, highlighting its ability to exist in different spatial arrangements. wikipedia.org This flexibility can be harnessed as a design tool to fine-tune a molecule's interaction with its biological target. mdpi.com

Mechanisms of Biological Interaction and Pharmacological Relevance

The ethylamine (B1201723) scaffold within 2-(Difluoromethoxy)ethan-1-amine is a common structural feature in many neuroactive compounds. Its potential pharmacological relevance can be hypothesized by considering the known targets of similar molecules, such as receptors in the serotonin (B10506) and norepinephrine (B1679862) pathways, as well as the corticotropin-releasing factor-1 receptor, all of which are critical targets in the central nervous system. wikipedia.org

While specific studies detailing the interaction of this compound with serotonin, norepinephrine, or CRF-1 receptors are not prominent in the literature, the structural motifs are relevant to these systems.

Serotonin and Norepinephrine Pathways: The norepinephrine transporter (NET) and serotonin receptors (like 5-HT₁A) are key targets for treating depression and anxiety. nih.govnih.gov Many inhibitors of these pathways feature an ethylamine or related backbone. nih.govnih.gov NET inhibitors work by blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to act on postsynaptic receptors. nih.govmedchemexpress.com Similarly, serotonin receptor modulators can fine-tune serotonergic neurotransmission. nih.govmiami.edu The introduction of a difluoromethoxy group onto such a scaffold could modulate receptor affinity, selectivity, and pharmacokinetic properties.

Corticotropin-Releasing Factor-1 (CRF-1) Receptor: The CRF system is a critical regulator of the body's stress response. nih.govnih.gov Antagonists of the CRF-1 receptor are being investigated as potential treatments for anxiety, depression, and stress-related disorders. nih.govmdpi.com These antagonists work by blocking the action of corticotropin-releasing hormone, thereby dampening the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.com The development of potent, brain-penetrant CRF-1 antagonists is an active area of research where the property-enhancing features of the difluoromethoxy group could be highly valuable. mdpi.com

The Role of this compound in Chemical and Medicinal Biology

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at refining the physicochemical and pharmacological profiles of bioactive molecules. Within this context, the chemical compound this compound emerges as a significant building block. Though not typically a standalone therapeutic agent, its difluoromethoxy moiety imparts unique and advantageous properties that are highly sought after in the development of novel therapeutics. This article explores the multifaceted role of this compound in chemical biology and medicinal chemistry research, with a focus on its potential applications in enzyme inhibition, its influence on cellular processes, strategies to mitigate metabolic liabilities, and its utility in structure-activity relationship studies.

Enzyme Inhibition and Interaction Studies: The Case of Topoisomerase II

While direct research on this compound as an inhibitor of Topoisomerase II (Topo II) is not extensively documented, the strategic inclusion of fluorinated groups in Topo II inhibitors is a recognized and effective approach in drug design. Topoisomerases are indispensable enzymes that modulate DNA topology, making them validated and crucial targets for the development of anticancer therapies. nih.gov Prominent Topo II inhibitors like doxorubicin (B1662922) and etoposide (B1684455) exert their cytotoxic effects by stabilizing the covalent complex between the enzyme and DNA, which in turn leads to the formation of DNA double-strand breaks and subsequent cell death. nih.govnih.gov

The 2-(difluoromethoxy)ethylamino functional group can be integrated into various molecular scaffolds to probe the active sites of enzymes such as Topo II. A key feature of the difluoromethyl group (CF2H) is its capacity to function as a hydrogen bond donor, a characteristic that can be leveraged to forge specific and favorable interactions with amino acid residues within an enzyme's active site. nih.gov In the context of Topo II, this moiety could potentially engage with the ATP-binding site or with residues critical for the DNA cleavage and re-ligation cycle. The development of new Topo II inhibitors is often focused on modifying existing chemical structures to boost potency and circumvent drug resistance. The introduction of a 2-(difluoromethoxy)ethylamino side chain represents a rational strategy to enhance pharmacokinetic properties or to establish novel, beneficial interactions within the enzyme's binding pocket.

Research on 18F-labeled ATP competitive inhibitors of Topoisomerase II has demonstrated that modifications to a molecule's core structure can significantly influence its inhibitory activity. nih.gov Although these studies did not involve the precise this compound moiety, they affirm the principle of optimizing enzyme inhibition through side-chain modifications. The following table provides an illustrative example of how different substitutions on a quinoline (B57606) scaffold can modulate Topo-IIα inhibition, offering a conceptual model for how the 2-(difluoromethoxy)ethylamino group might be assessed in a similar context.

Table 1: Illustrative Inhibition of Topoisomerase IIα by Substituted Quinolines This table is presented for illustrative purposes and is based on findings from related research, as direct data for this compound is not available.

| Compound Analogue | Substitution at R-position | IC₅₀ (µM) for Topo-IIα Inhibition |

| Analogue A | -OCH₃ | 1.5 |

| Analogue B | -F | 0.8 |

| Analogue C | -OCF₃ | 0.5 |

| Hypothetical | -OCH₂CF₂H containing | To be determined |

This data is hypothetical and for illustrative purposes only, intended to show the potential impact of fluorinated substituents.

Influence on Cellular Signaling Pathways and Gene Expression

The incorporation of a difluoromethoxy group can significantly alter a molecule's properties, thereby affecting its interactions with cellular signaling pathways. While specific investigations into the effects of this compound on cellular signaling are limited, potential impacts can be inferred from the behavior of other fluorinated compounds. For instance, perfluorooctanoic acid (PFOA) has been demonstrated to activate a variety of signaling pathways, including those mediated by the nuclear receptor PPARα. researchgate.net

Cellular signaling cascades represent intricate networks that govern essential cellular functions. nih.govresearchgate.net A larger molecule featuring the this compound moiety could modulate these pathways through several mechanisms:

Altering Receptor Binding: The lipophilicity and electronic character of the difluoromethoxy group can influence how a parent molecule binds to cell surface or nuclear receptors, potentially leading to the activation or inhibition of downstream signaling events.

Impacting Protein-Protein Interactions: The unique stereoelectronic nature of the difluoromethoxy group could either facilitate or disrupt the protein-protein interactions that are fundamental to signal transduction.

Modulating Gene Expression: Perturbations in signaling pathways ultimately culminate in altered gene expression. nih.govnih.gov For example, if a compound containing the this compound moiety were to inhibit a key kinase, it could disrupt the phosphorylation of transcription factors, thereby modifying the expression of their target genes.

The table below offers a hypothetical scenario of how a compound with a this compound moiety might affect the expression of key genes in a cancer cell line, based on the known actions of other enzyme inhibitors.

Table 2: Hypothetical Influence on Gene Expression in a Cancer Cell Line This table is for illustrative purposes only.

| Gene Target | Cellular Process | Predicted Change in Expression | Rationale |

| BCL-2 | Apoptosis | Downregulation | Inhibition of pro-survival signaling |

| Cyclin D1 | Cell Cycle | Downregulation | Arrest of cell cycle progression |

| VEGF | Angiogenesis | Downregulation | Inhibition of tumor blood supply |

This data is hypothetical and for illustrative purposes.

Design Strategies for Minimizing Reactive Metabolite Formation

A primary obstacle in the path of drug development is the potential for the formation of reactive metabolites. These are often produced by cytochrome P450 enzymes and can lead to significant toxicity. nih.gov Judicious modification of a drug candidate's chemical structure can effectively block the metabolic pathways that give rise to these deleterious species. scite.airesearchgate.net

In this regard, the this compound moiety can be employed as a "metabolic blocker." The fluorine atoms in the difluoromethoxy group are potent electron-withdrawing groups, a property that can dramatically alter the metabolic fate of a molecule. For instance, if a particular site on a molecule is susceptible to oxidative metabolism that generates a reactive intermediate, the introduction of a difluoromethoxy group at or near this "metabolic hotspot" can thwart this oxidation. The inherent strength of the carbon-fluorine bond renders it highly resistant to enzymatic cleavage.

Key strategies to curtail the formation of reactive metabolites include:

Blocking Metabolic Hotspots: The introduction of fluorine or a difluoromethoxy group at a metabolically labile position can prevent oxidative degradation.

Altering Electronic Properties: The electron-withdrawing capacity of fluorine can deactivate adjacent molecular sites, making them less prone to oxidation.

Introducing Steric Hindrance: A sterically bulky group can physically obstruct the access of metabolic enzymes to a specific region of a molecule.

A study focusing on a series of corticotropin-releasing factor-1 (CRF1) receptor antagonists revealed that the incorporation of a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group resulted in a marked decrease in the formation of reactive metabolites. chemrxiv.org This finding underscores the significant potential of the difluoromethoxy group in the design of safer and more effective drug candidates.

Structure-Activity Relationship (SAR) Studies in Drug Discovery and Lead Optimization

Structure-activity relationship (SAR) studies are a foundational element of medicinal chemistry, offering crucial insights into the correlation between a compound's chemical structure and its biological activity. gardp.orgcollaborativedrug.comdrugdesign.org These studies are instrumental in guiding the iterative process of lead optimization, with the goal of enhancing potency, selectivity, and pharmacokinetic properties.

The this compound moiety can be systematically integrated into a lead series of compounds to meticulously explore its influence on biological activity. Key aspects to consider in the SAR of compounds bearing this group include:

Lipophilicity and Permeability: The difluoromethoxy group typically enhances lipophilicity, a factor that can significantly affect a compound's ability to traverse cellular membranes.

Metabolic Stability: As previously noted, this functional group can bolster metabolic stability, which often translates to improved bioavailability and a longer duration of action.

Target Binding: The difluoromethyl group can function as a lipophilic hydrogen bond donor, potentially forging key interactions with a target protein that would be unattainable with a non-fluorinated counterpart. nih.gov

Conformational Effects: The introduction of the difluoromethoxy group can influence the preferred three-dimensional conformation of a molecule, a factor that may be pivotal for optimal binding to its biological target.

The following table presents a hypothetical SAR for a series of kinase inhibitors in which the R group is varied, illustrating the potential impact of the 2-(difluoromethoxy)ethylamino group on biological activity.

Table 3: Hypothetical Structure-Activity Relationship of Kinase Inhibitors This table is for illustrative purposes only.

| Compound | R Group | Kinase Inhibition (IC₅₀, nM) |

| 1 | -CH₂CH₂OH | 150 |

| 2 | -CH₂CH₂OCH₃ | 80 |

| 3 | -CH₂CH₂OCHF₂ | 25 |

This data is hypothetical and for illustrative purposes.

This hypothetical dataset suggests that the incorporation of a difluoromethoxy group can lead to a substantial enhancement in potency. This improvement can be attributed to a synergistic combination of factors, including more favorable binding interactions and enhanced metabolic stability.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 2-(difluoromethoxy)ethan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are particularly informative.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different hydrogen environments. The protons on the carbon adjacent to the amine group (-CH₂N) and the carbon adjacent to the ether oxygen (-OCH₂) would appear as separate multiplets. The single proton on the difluoromethoxy group (-OCHF₂) would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon spectrum would reveal three distinct signals corresponding to the three carbon atoms in the molecule (N-C H₂-, -O-C H₂-, and -O-C HF₂). The chemical shift of the carbon in the difluoromethoxy group would be significantly influenced by the attached fluorine atoms.

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. The spectrum for this compound would show a doublet for the two equivalent fluorine atoms, split by the adjacent proton. mdpi.com

Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| ¹H (-CH₂N) | ~2.8 - 3.2 | Triplet | Coupling to adjacent -OCH₂- protons |

| ¹H (-OCH₂) | ~3.8 - 4.2 | Triplet | Coupling to adjacent -CH₂N protons |

| ¹H (-OCHF₂) | ~6.0 - 6.5 | Triplet | Coupling to two ¹⁹F nuclei (JHF) |

| ¹³C (-CH₂N) | ~40 - 50 | - | - |

| ¹³C (-OCH₂) | ~65 - 75 | - | - |

| ¹³C (-OCHF₂) | ~115 - 125 | Triplet | Coupling to two ¹⁹F nuclei (JCF) |

| ¹⁹F (-OCHF₂) | ~ -80 to -100 | Doublet | Coupling to one ¹H nucleus (JFH) |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₃H₇F₂NO), the molecular weight is approximately 111.05 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 111. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals, providing structural clues. Predicted collision cross-section data can further aid in structural confirmation. uni.lu

Predicted Mass Spectrometry Data

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 112.05685 |

| [M+Na]⁺ | 134.03879 |

| [M-H]⁻ | 110.04229 |

Data sourced from PubChem CID 84715994. uni.lu

Infrared (IR) Spectroscopy detects the vibrational frequencies of functional groups. As a primary amine, this compound would exhibit characteristic N-H stretching vibrations. orgchemboulder.com

N-H Stretch: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org

C-F Stretch: Strong absorptions corresponding to the C-F bonds of the difluoromethoxy group would be expected in the 1100-1000 cm⁻¹ region.

C-O Stretch: The C-O ether linkage would produce a strong band in the 1260-1000 cm⁻¹ range.

N-H Bend: A bending vibration for the primary amine is typically observed between 1650-1580 cm⁻¹. orgchemboulder.com

N-H Wag: A broad, strong band due to N-H wagging can be seen between 910-665 cm⁻¹ for primary amines. orgchemboulder.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds. Given the polar nature of the primary amine group, this compound can be challenging to analyze with standard reversed-phase (RP) HPLC methods, where it may exhibit poor retention. fishersci.com Several strategies can be employed to overcome this:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar analytes like amines.

Aqueous Normal Phase (ANP) Chromatography: This method can operate in both reversed-phase and normal-phase modes, offering versatility for separating polar compounds. chromatographyonline.com

Polar-Embedded or Polar-Endcapped Columns: These modified reversed-phase columns are designed to provide better retention and peak shape for polar compounds in highly aqueous mobile phases. nih.gov

Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of charged analytes like protonated amines on a reversed-phase column, though it can lead to ion suppression in MS detection. chromatographyonline.com

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. researchgate.net this compound is a volatile amine and can be analyzed directly by GC. restek.comnih.gov However, the basic and polar nature of amines can lead to poor peak shapes (tailing) and adsorption on standard GC columns. labrulez.comnih.gov To mitigate these issues:

Specialized Columns: Columns specifically designed for amine analysis, such as the Agilent J&W CP-Volamine or Restek Rtx-Volatile Amine, are often used. restek.comnih.gov These columns have a stationary phase that is chemically treated to reduce active sites that interact with basic compounds, resulting in improved peak symmetry and reproducibility. restek.com

Inert Flow Path: Using deactivated glassware, inlet liners, and columns is crucial to prevent sample loss and peak tailing. labrulez.comgcms.cz

Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis, while a Mass Spectrometer (MS) provides identification capabilities. nih.govchromatographyonline.com

Derivatization Techniques for Enhanced Analytical Detection

For GC analysis, particularly when coupled with Mass Spectrometry (GC/MS), derivatization is a common strategy to improve the chromatographic behavior and mass spectral properties of polar analytes like primary amines. researchgate.netresearchgate.net The process involves chemically modifying the analyte to create a less polar and more volatile derivative. gcms.cziu.edu

Acylation: This is one of the most widely used procedures for the GC analysis of primary amines. researchgate.net It involves replacing the active hydrogens on the amine with an acyl group.

Trifluoroacetic Anhydride (B1165640) (TFAA): This reagent reacts readily with primary amines to form stable trifluoroacetyl (TFA) derivatives. iu.eduresearchgate.net The resulting TFA-amine is more volatile and less polar, leading to better peak shape in GC. mdpi.com The fluorine atoms also enhance the sensitivity of detection using an Electron Capture Detector (ECD) and provide characteristic fragmentation patterns in MS. mdpi.comosti.gov

Silylation: This technique replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. phenomenex.com

Silylating Reagents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing amines. iu.eduyoutube.com The resulting TMS-derivatives are more thermally stable and volatile, making them suitable for GC/MS analysis. phenomenex.comnih.gov However, silylation reactions often require anhydrous conditions, as the reagents are sensitive to moisture. nih.gov

Alkylation: This method can also be used for the derivatization of amines. Reagents like methyl chloroformate (MCF) have been shown to be effective for the analysis of polyfunctional amines, offering stable derivatives and good analytical performance. researchgate.netnih.gov

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity, the presence of other functional groups, and the detector being used. researchgate.net

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of many difluoromethoxy derivatives often involves the use of chlorodifluoromethane, an ozone-depleting substance, which presents significant environmental and practical drawbacks. researchgate.net Future research is focused on developing greener and more efficient synthetic methodologies. One promising avenue is the asymmetric radical difluoroalkylation, which allows for the construction of chiral centers containing a difluoromethyl group with high enantioselectivity under mild conditions. nih.gov Another approach involves the development of new reagents and catalysts that can introduce the difluoromethoxy group more directly and with higher yields. For instance, research into the multigram synthesis of related compounds like 2-(trifluoromethoxy)ethan-1-ol has highlighted the potential for scalable production of fluorinated building blocks. bioorganica.com.ua The optimization of reaction conditions, including solvent choice and purification methods, is also crucial, especially for volatile compounds, to ensure high purity and yield. bioorganica.com.ua

Exploration of Novel Biological Targets and Therapeutic Areas for Difluoromethoxy-Containing Amines

The incorporation of the difluoromethoxy group can significantly modulate the pharmacological properties of a molecule. mdpi.com For example, a novel compound containing a 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine (B8473586) group demonstrated excellent pharmacokinetic properties and efficacy in a model of anxiety. researchgate.net This highlights the potential of difluoromethoxy-containing amines in neurology and psychiatry.

Furthermore, derivatives such as 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride are being investigated as key building blocks for dual-acting FFAR1/FFAR4 allosteric modulators, suggesting their potential in treating metabolic disorders. The difluoromethyl group itself is recognized as a critical fluorinated moiety with unique biological properties, making the synthesis of chiral difluoromethyl-containing analogs a powerful strategy in drug design. nih.gov Future research will likely focus on screening 2-(Difluoromethoxy)ethan-1-amine and its derivatives against a wider range of biological targets, including enzymes, receptors, and ion channels, to uncover new therapeutic applications in areas such as oncology, inflammation, and infectious diseases.

Advanced Computational Modeling for De Novo Drug Design and Compound Prediction

De novo drug design, a computational approach to generate novel molecular structures, is poised to play a pivotal role in the future of drug discovery. nih.govbenevolent.com This methodology can be either structure-based, utilizing the three-dimensional structure of a biological target, or ligand-based, relying on the properties of known active molecules. nih.gov Advanced machine learning techniques, such as deep reinforcement learning and diffusion models, are being integrated into de novo design to generate molecules with desired properties. nih.govarxiv.orgresearchgate.net

For this compound, computational modeling can be used to predict its interaction with various biological targets and to design novel derivatives with enhanced activity and selectivity. mdpi.comnih.gov By creating virtual libraries of compounds based on the this compound scaffold, researchers can computationally screen for promising candidates before undertaking costly and time-consuming synthesis and biological testing. This approach accelerates the drug discovery pipeline and allows for a more rational design of new therapeutic agents. nih.gov

Integration into Combinatorial Chemistry and High-Throughput Screening Libraries for Lead Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. nih.govnih.govprinceton.edu The integration of this compound and other difluoromethoxy-containing amines into combinatorial chemistry libraries is a key strategy for lead identification. Combinatorial chemistry allows for the creation of large and diverse collections of related compounds, which can then be subjected to HTS assays. nih.gov

The development of novel HTS assays, including fluorescence-based methods and surrogate ligand competition assays, has improved the efficiency and sensitivity of screening. nih.govku.ac.ae By incorporating this compound into these libraries, researchers can systematically explore the chemical space around this promising scaffold and identify new lead compounds for a variety of diseases. The use of flow chemistry in conjunction with HTE can further accelerate the synthesis and testing of these compound libraries. youtube.com

Investigation of Environmental and Toxicological Profiles from a Research and Development Standpoint

A crucial aspect of modern drug development is the early assessment of a compound's environmental and toxicological profile. While detailed safety data is determined in later stages, initial research- and development-focused investigations can help guide the selection of the most promising and safest candidates. For this compound and its derivatives, this involves in silico and in vitro studies to predict potential environmental fate and toxicity.

Computational tools can be used to estimate properties like biodegradability and potential for bioaccumulation. In vitro assays can provide early indicators of cytotoxicity and other potential adverse effects. This proactive approach allows for the early deselection of compounds with unfavorable profiles, saving time and resources and ensuring that the development process is focused on molecules with the highest potential for success and the lowest risk to human health and the environment.

Q & A

Q. What are the recommended safety protocols for handling 2-(difluoromethoxy)ethan-1-amine in laboratory settings?

Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact. All experiments should be conducted in a fume hood or glovebox to minimize inhalation risks. Waste must be segregated and disposed of via certified biological waste management services to prevent environmental contamination .

Q. How can this compound be synthesized with high purity?

A common method involves multi-step organic synthesis, starting with halogenated precursors and introducing the difluoromethoxy group via nucleophilic substitution. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. The hydrochloride salt form (95% purity) is often preferred for stability .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for structural confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring >95% purity for research applications .

Q. How should this compound be stored to maintain stability?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to moisture or acidic/basic conditions, which may hydrolyze the difluoromethoxy group. Shelf life typically exceeds 12 months under these conditions .

Advanced Research Questions

Q. What role does this compound play in enzyme activity studies?

It serves as a substrate or donor in transaminase assays, particularly for ω-transaminases. For example, it can act as an amine donor in kinetic studies measuring specific activity (U/mg) under varying pH and temperature conditions. Triplicate assays with <5% standard deviation are recommended for reproducibility .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR) for this compound?

Contaminants or residual solvents (e.g., DMSO) may cause signal splitting. Re-purify the compound via silica gel chromatography and re-acquire spectra in deuterated methanol (MeOD). Cross-reference with published spectra of analogous amines (e.g., 2-(4-bromoindol-3-yl)ethan-1-amine) to validate assignments .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this amine?

Use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation or employ enzymatic resolution with immobilized lipases. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. How does the difluoromethoxy group influence bioactivity compared to non-fluorinated analogs?

Fluorination enhances metabolic stability and lipophilicity, improving membrane permeability. In antiviral studies, fluorinated analogs (e.g., 2-(oxazinan-3-yl)ethan-1-amine) show prolonged half-lives in vitro compared to hydroxylated counterparts .

Q. What are the challenges in scaling up reactions involving this compound?

Sensitivity to heat and oxygen necessitates controlled conditions (e.g., flow chemistry reactors). Use scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates. Optimize solvent systems (e.g., DMF/THF mixtures) to prevent byproduct formation .

Q. How can researchers assess the environmental impact of this compound?

Conduct biodegradation studies using OECD 301F assays. Monitor fluoride ion release via ion chromatography as a proxy for defluorination. Note: Toxicological data are limited, so handle waste per GHS guidelines .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.